4-ethyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2,3-dioxopiperazine-1-carboxamide
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Description
The compound “4-ethyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2,3-dioxopiperazine-1-carboxamide” is a complex organic molecule. It contains several functional groups and rings, including an oxadiazole ring, a triazolo ring, a pyridine ring, and a dioxopiperazine ring .
Scientific Research Applications
Synthesis and Biological Evaluation
A study by Rahmouni et al. (2016) explored the synthesis of a novel series of pyrazolopyrimidine derivatives, which are structurally similar to the compound . These derivatives were evaluated for their cytotoxic and 5-lipoxygenase inhibition activities, providing insights into potential therapeutic applications (Rahmouni et al., 2016).
Another study conducted by Taha and El-Badry (2010) involved the antimicrobial assessment of heterocyclic compounds utilizing Ethyl 1-Aminotetrazole-5-carboxylate. This research sheds light on the antimicrobial potential of compounds within the same chemical family (Taha & El-Badry, 2010).
Antimicrobial and Antitumor Activities
Research by Riyadh (2011) on enaminones as building blocks for the synthesis of substituted pyrazoles explored their antitumor and antimicrobial activities. This study highlights the potential medical applications of compounds similar to the one (Riyadh, 2011).
In the study by Başoğlu et al. (2013), there was a focus on microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties and their biological activities. This research contributes to understanding the synthesis methods and biological relevance of similar compounds (Başoğlu et al., 2013).
Synthesis and Evaluation of Novel Derivatives
Mohamed (2021) conducted a study on the synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-[3,2-a] Pyridine-4-Carboxylate derivatives. The research provides an understanding of the synthesis of novel derivatives, which may have implications for compounds related to the chemical (Mohamed, 2021).
Bayrak et al. (2009) explored the synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluated their antimicrobial activities. This study is relevant for understanding the antimicrobial potential of compounds in the same family (Bayrak et al., 2009).
Properties
IUPAC Name |
4-ethyl-N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-2,3-dioxopiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N8O4/c1-3-23-6-7-25(16(27)15(23)26)17(28)18-9-13-21-20-12-8-11(4-5-24(12)13)14-19-10(2)22-29-14/h4-5,8H,3,6-7,9H2,1-2H3,(H,18,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHQNOCZGFZIOPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NCC2=NN=C3N2C=CC(=C3)C4=NC(=NO4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N8O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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